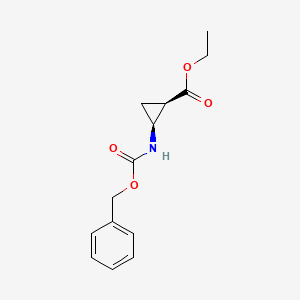
cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopropane carboxylates These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Esterification: The carboxylate group can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in various synthetic pathways.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity and could be explored as potential drug candidates. The benzyloxycarbonyl group is a common protecting group for amines in peptide synthesis.
Industry
In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a precursor in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Carboxylates: These compounds share the cyclopropane ring structure and carboxylate group.
Benzyloxycarbonyl Amines: Compounds with the benzyloxycarbonyl protecting group on an amine.
Uniqueness
Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which can impart distinct reactivity and potential biological activity.
Biological Activity
Cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester, with the CAS number 1421676-86-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
Research indicates that this compound may function as an inhibitor of specific biological pathways. Notably, it has been identified as an inhibitor of the endothelial differentiation gene receptor 2 (Edg-2), which is activated by lysophosphatidic acid (LPA). This inhibition suggests potential applications in cancer metastasis and angiogenesis .
Antitumor Effects
A study investigating the antitumor properties of various acylamino-substituted cyclic carboxylic acids highlighted the efficacy of this compound against certain cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, particularly in breast cancer models.
Inhibition of Cell Migration
In vitro assays have shown that this compound can significantly reduce the migration of cancer cells, which is crucial in preventing metastasis. The underlying mechanism appears to involve the downregulation of matrix metalloproteinases (MMPs), enzymes critical for extracellular matrix degradation .
Case Studies
-
Study on Breast Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound.
- Method : MTT assay was used to assess cell viability.
- Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
- Inhibition of Endothelial Cell Proliferation :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12+/m1/s1 |
InChI Key |
YLPHGKPNNZKULJ-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















